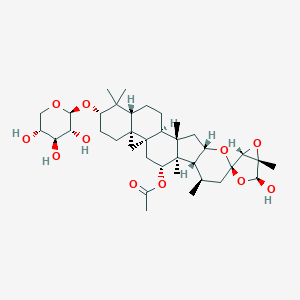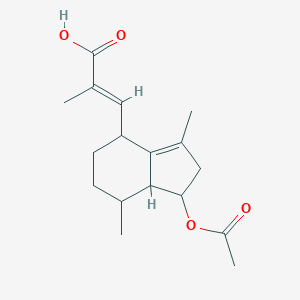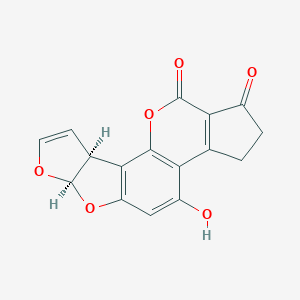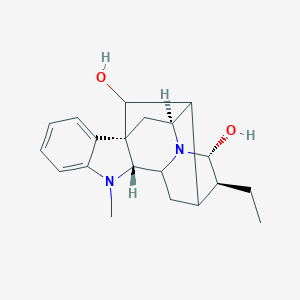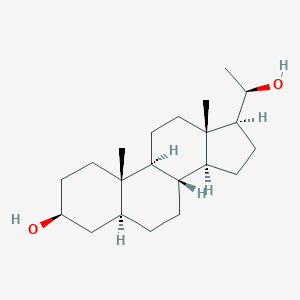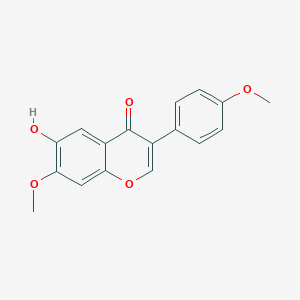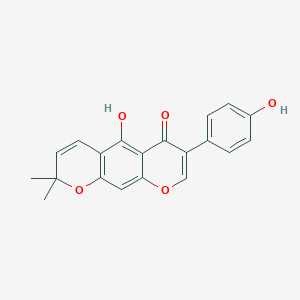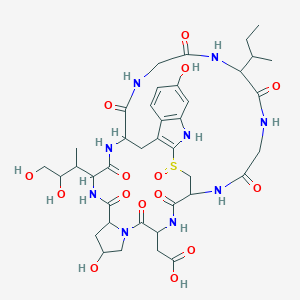
安哥洛苷 C
概述
描述
安格罗苷C是一种从玄参属植物宁波玄参(Scrophularia ningpoensis Hemsl.)干燥根中分离得到的苯丙烷类糖苷化合物。 它以其多种药理活性而闻名,包括预防心室重构,减少肺水肿,降低血压,并表现出抗血小板聚集,保肝和抗肾炎作用 .
科学研究应用
安格罗苷C具有广泛的科学研究应用:
化学: 用作分析研究中的参考化合物,以及用于开发新的提取和纯化技术.
生物学: 研究其对细胞过程的影响及其作为天然抗氧化剂的潜力.
医学: 研究其在治疗心血管疾病,炎症和肝脏疾病方面的治疗潜力.
工业: 用于开发草药补充剂和天然保健产品.
作用机制
安格罗苷C通过多种分子靶点和途径发挥作用:
心血管保护: 它通过调节参与心脏功能的信号通路来预防心室重构和减少肺水肿.
抗炎作用: 它抑制炎症介质的产生并减少氧化应激.
保肝作用: 它通过增强抗氧化防御和减少炎症来保护肝细胞免受损伤.
安全和危害
未来方向
Future research could focus on the pharmacokinetic characteristics of Angoroside C in vivo . The data produced could provide a basis for further investigation of Angoroside C . Furthermore, 19 metabolites were likely to have bioactivities based on the ‘PharmMapper’ analysis, which roughly matched the known pharmacological activities of Scrophulariae Radix (SR) and the prototypes .
生化分析
Biochemical Properties
Angoroside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism of Angoroside C is likely related to decreasing the level of Ang II, attenuating the mRNA expressions of ET-1 and TGF-β1 .
Cellular Effects
Angoroside C has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Angoroside C exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Angoroside C shows changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
Angoroside C is transported and distributed within cells and tissues. It interacts with certain transporters or binding proteins, and it has effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 安格罗苷C通常从玄参属植物宁波玄参(Scrophularia ningpoensis Hemsl.)干燥根中提取。 提取过程涉及使用甲醇或乙醇等溶剂获得粗提物,然后使用高效液相色谱(HPLC)等色谱技术进行纯化 .
工业生产方法: 安格罗苷C的工业生产涉及从植物来源进行大规模提取。 该过程包括干燥根部,将其研磨成细粉,然后使用溶剂进行提取。 然后,提取物经受纯化过程以分离出纯形式的安格罗苷C .
化学反应分析
反应类型: 安格罗苷C经历各种化学反应,包括水解,还原,羟基化,甲基化,硫酸化和葡萄糖基化 .
常用试剂和条件:
水解: 通常涉及酸性或酶促条件来破坏糖苷键。
还原: 使用硼氢化钠等还原剂。
羟基化和甲基化: 通常涉及特定酶或化学试剂来引入羟基或甲基。
硫酸化和葡萄糖基化: 在受控条件下需要硫酸化或葡萄糖基化试剂.
相似化合物的比较
属性
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQXMRBGMLHBBQ-DQTDZZOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115909-22-3 | |
| Record name | Angoroside C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115909223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANGOROSIDE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G0I99W72T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological effects of Angoroside C?
A1: Angoroside C, a phenylpropanoid glycoside, exhibits a range of pharmacological activities. Notably, it has demonstrated potential in preventing ventricular remodeling, reducing pulmonary edema, lowering blood pressure, and inhibiting platelet aggregation. [, , ] Moreover, research suggests hepatoprotective and anti-nephritic properties. []
Q2: How does Angoroside C exert its anti-inflammatory effects?
A2: Studies suggest that Angoroside C's anti-inflammatory action might stem from its ability to scavenge oxygen radicals. [] Research using activated human neutrophils indicated that Angoroside C dose-dependently inhibited the total reactive oxygen species (ROS) generation induced by fMLF. []
Q3: Does Angoroside C possess any protective effects against chemically induced liver damage?
A3: Yes, in vitro studies using HepG2 cells indicate that Angoroside C exhibits hepatoprotective effects against ethanol-induced hepatotoxicity. []
Q4: Has Angoroside C demonstrated any potential in treating metabolic disorders like diabetes?
A4: While Angoroside C itself hasn't been directly studied for antidiabetic effects, research using the traditional Chinese medicine formula Zeng Ye Tang, which contains Angoroside C, suggests potential. [] Further investigation is needed to understand its specific role.
Q5: What is the oral bioavailability of Angoroside C?
A6: Studies in rats have shown that Angoroside C has a low oral bioavailability of approximately 2.1%. []
Q6: How is Angoroside C absorbed and distributed in the body?
A7: Angoroside C is absorbed extremely quickly after oral administration, with a Tmax of 15 minutes. [] It is extensively distributed in major organs, including the liver, heart, spleen, lung, kidney, and brain. [] The highest concentration is observed in the lungs 15 minutes post-oral administration. []
Q7: What are the primary metabolic pathways of Angoroside C?
A8: Research indicates that Angoroside C undergoes extensive metabolism via hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation. [] One identified metabolite is the active compound Ferulic acid. [, ]
Q8: How is Angoroside C eliminated from the body?
A9: While its metabolites are primarily eliminated through urine, further research is needed to fully understand the excretion pathways of Angoroside C. []
Q9: Does the presence of atherosclerosis impact the pharmacokinetics of Angoroside C?
A10: Yes, studies comparing the pharmacokinetics of Angoroside C in normal and atherosclerosis mice models revealed significant differences in specific parameters like AUC and CLz/F. [] This suggests that the pathological state of atherosclerosis can alter the pharmacokinetic behavior of Angoroside C.
Q10: What is the molecular formula and weight of Angoroside C?
A10: The molecular formula of Angoroside C is C34H42O18, and its molecular weight is 742.67 g/mol.
Q11: What spectroscopic techniques are used to characterize Angoroside C?
A12: Common spectroscopic methods employed for structural elucidation of Angoroside C include Electrospray Ionization Mass Spectrometry (ESI-MSn), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible Spectroscopy (UV-Vis). [, , , ]
Q12: Are there any known structural analogs of Angoroside C with similar biological activity?
A13: Yes, Isoangoroside C, isolated from Scrophularia scorodonia roots, is a structural analog of Angoroside C. [] While its biological activity hasn't been extensively explored, its structural similarity to Angoroside C suggests potential for shared pharmacological properties.
Q13: How stable is Angoroside C under different storage conditions?
A14: While detailed stability data for Angoroside C is limited in the provided research, one study mentions its stability under "multiple storage and process conditions" without specifying further. []
Q14: What analytical techniques are commonly used to quantify Angoroside C in biological samples?
A16: Several analytical methods have been developed for the quantification of Angoroside C, with High-Performance Liquid Chromatography coupled with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) being the most prevalent. [, , , , , , ]
Q15: Are there any challenges associated with the extraction and analysis of Angoroside C?
A17: The analysis of Angoroside C, especially in complex matrices like traditional Chinese medicine preparations, can be challenging due to its low concentration and the presence of structurally similar compounds. [] Development of sensitive and selective analytical methods is crucial for accurate quantification.
Q16: Has any research explored the environmental impact and degradation of Angoroside C?
A16: None of the provided research delved into the environmental impact or degradation pathways of Angoroside C. Further studies are necessary to understand its fate and effects in the environment.
Q17: In which traditional Chinese medicine formulations is Angoroside C found?
A19: Angoroside C is a key bioactive component in several traditional Chinese medicine formulas, including Scrophularia ningpoensis Hemsl., Xuanbo Shuangsheng Granule, Simiao Yong'an Decoction, Xueshuantong Capsule, and Zeng Ye Tang. [, , , , ]
Q18: How does the processing of Scrophularia ningpoensis Hemsl. affect Angoroside C content?
A20: Research indicates that different processing methods of Scrophularia ningpoensis Hemsl. significantly influence the content of Angoroside C. [, ] For instance, "sweating" resulted in lower levels compared to "steaming" and "slice-drying." []
Q19: Does the geographical origin of Scrophularia ningpoensis Hemsl. impact Angoroside C levels?
A21: While geographical origin plays a role, studies using chemometric analysis suggest that the plant variety has a more pronounced effect on the levels of Angoroside C and other bioactive constituents in Scrophularia ningpoensis Hemsl. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



